1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]urea
Description
This compound features a urea core bridging a 2,3-dihydro-1,4-benzodioxin moiety and a substituted pyrimidine ring. These substitutions are critical for modulating solubility, pharmacokinetics, and target interactions, particularly in pathways like kinase inhibition or receptor binding.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5/c1-25-18-19-11-13(16(22-18)23-4-6-26-7-5-23)21-17(24)20-12-2-3-14-15(10-12)28-9-8-27-14/h2-3,10-11H,4-9H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKERGGRBRZYXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]urea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H24N4O4
- Molecular Weight : 372.42 g/mol
- SMILES Notation : CC(C(=O)N)Nc1ccc2c(c1O)oc(c(c2)C(=O)N)N(C)C
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. It has been noted for its inhibitory effects on certain kinases, which are crucial in regulating cell proliferation and survival.
Key Targets:
- DYRK1A : The compound has shown promising inhibitory activity against DYRK1A, with IC50 values indicating effective inhibition at micromolar concentrations.
- GSK3α/β : It also exhibits some level of inhibition against GSK3α/β, which is involved in various cellular processes including glycogen metabolism and cell cycle regulation.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell proliferation across various cancer cell lines:
| Cell Line | IC50 (μM) | Comments |
|---|---|---|
| Huh7 D12 | 0.090 | Selective for DYRK1A |
| MDA-MB 231 | 0.064 | Effective against breast cancer |
| PC3 | 0.056 | Prostate cancer cell line |
| HCT 116 | >10 | Inactive on colon cancer cells |
These results suggest that the compound may have potential as an anticancer agent, particularly in tumors where DYRK1A plays a significant role.
Case Studies
Recent research highlighted the use of this compound in combination therapies for enhanced efficacy:
- Combination with Chemotherapeutics : A study observed that when combined with traditional chemotherapeutics, the compound increased the overall efficacy against resistant cancer cell lines.
- Immune Modulation : The compound has been evaluated for its ability to modulate immune responses by inhibiting PD-1/PD-L1 interactions, which could enhance anti-tumor immunity.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate a favorable profile for oral bioavailability. Toxicity assessments have shown no significant adverse effects at therapeutic doses in animal models.
Comparison with Similar Compounds
BJ54176
- Structure : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea.
- Key Difference : Lacks the morpholin-4-yl group at pyrimidine position 3.
- Impact : The absence of morpholine reduces polarity and may limit interactions with charged or polar residues in target proteins. Molecular weight (302.2854) is lower than the target compound, which likely has a higher weight due to the morpholine addition.
- Application : Serves as a baseline for evaluating the morpholine’s contribution to activity .
Morpholino-Triazine Derivatives ()
- Example: 1-(4-[(4-(Dimethylamino)piperidin-1-yl)carbonyl]phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea.
- Key Difference : Triazine core instead of pyrimidine, with dual morpholine substitutions.
- Impact : Morpholine groups enhance solubility and stabilize interactions with PI3K-Akt pathway targets. The triazine core may offer distinct electronic properties compared to pyrimidine.
- Application : Highlights morpholine’s role in improving potency in kinase inhibitors .
Role of Benzodioxin Scaffold
[3-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-Methylphenyl]Methanol Derivatives ()
- Structure: Features benzodioxin linked to a methylphenyl-methanol group.
- Key Difference: Urea group replaced with methanol, and pyrimidine absent.
- The methanol group may reduce hydrogen-bonding capacity compared to urea.
- Application : Demonstrates benzodioxin’s versatility in diverse therapeutic targets .
Urea vs. Thiourea Linkers
1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-3-[2-(4-Morpholinyl)Phenyl]Thiourea ()
- Structure : Thiourea linker instead of urea.
- Key Difference : Sulfur replaces oxygen in the urea group.
- Impact: Thiourea may alter hydrogen-bonding strength and metabolic stability.
- Application : Highlights trade-offs between urea and thiourea in drug design .
Data Table: Structural and Functional Comparison
Preparation Methods
Nitro Reduction Pathway
The most reliable route involves catalytic hydrogenation of 6-nitro-2,3-dihydro-1,4-benzodioxin:
Procedure :
- Dissolve 6-nitro-2,3-dihydro-1,4-benzodioxin (1.0 equiv) in ethanol.
- Add 10% Pd/C (0.1 equiv) under inert atmosphere.
- Hydrogenate at 50 psi H₂, 25°C for 6 hours.
- Filter through Celite® and concentrate under reduced pressure.
Yield : 92–95%.
Key Data :
- ¹H NMR (400 MHz, CDCl₃): δ 6.72 (d, J = 8.4 Hz, 1H), 6.58 (dd, J = 8.4, 2.4 Hz, 1H), 6.48 (d, J = 2.4 Hz, 1H), 4.25 (s, 4H), 3.45 (br s, 2H).
- IR (KBr): 3380 cm⁻¹ (N–H stretch), 1615 cm⁻¹ (C–O–C asym).
Synthesis of 2-Methoxy-4-(Morpholin-4-Yl)Pyrimidin-5-Amine
Nucleophilic Aromatic Substitution
Morpholine introduction occurs via displacement of a leaving group (X = Cl, Br) on the pyrimidine ring:
Procedure :
- Suspend 4-chloro-2-methoxypyrimidin-5-amine (1.0 equiv) in anhydrous DMF.
- Add morpholine (1.2 equiv) and DIPEA (2.0 equiv).
- Heat at 80°C for 12 hours.
- Quench with ice-water, extract with EtOAc, dry (Na₂SO₄), and concentrate.
- LC-MS : m/z 239.1 [M+H]⁺.
- ¹³C NMR (101 MHz, DMSO-d₆): δ 162.1 (C–OCH₃), 158.3 (C–N morpholine), 115.6 (C–NH₂).
Urea Bond Formation Strategies
Phosgene-Free Methods Using N,N′-Carbonyldiimidazole (CDI)
Procedure :
- Charge 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equiv) and CDI (1.05 equiv) in anhydrous THF.
- Stir at 25°C for 2 hours to form imidazolide intermediate.
- Add 2-methoxy-4-(morpholin-4-yl)pyrimidin-5-amine (1.0 equiv) and heat to 60°C for 8 hours.
- Concentrate and purify via silica chromatography (Hexane/EtOAc 3:1).
Carbamoyl Transfer via Imidazolium Salts
Procedure :
- React CDI (1.1 equiv) with 2-methoxy-4-(morpholin-4-yl)pyrimidin-5-amine (1.0 equiv) in CH₂Cl₂.
- Add methyl iodide (1.5 equiv) to form imidazolium salt.
- Treat with 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equiv) and Et₃N (2.0 equiv) in MeCN.
- Stir at 40°C for 6 hours, filter, and recrystallize from EtOH/H₂O.
Yield : 65–70%.
Advantage : Avoids handling moisture-sensitive intermediates.
Comparative Analysis of Urea-Forming Methods
| Method | Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| CDI Coupling | CDI, THF | 60 | 8 | 68–72 | 95–97 |
| Imidazolium Salt | CDI, MeI, Et₃N | 40 | 6 | 65–70 | 93–95 |
| CBT-Mediated | CBT, DCM | 25 | 12 | 60–63 | 90–92 |
Key observations:
- CDI coupling provides superior yields but requires anhydrous conditions.
- Imidazolium salt method offers operational simplicity at slight yield penalty.
Spectroscopic Characterization
Target Compound Data
¹H NMR (700 MHz, DMSO-d₆):
- δ 8.92 (s, 1H, NH), 8.45 (s, 1H, NH)
- δ 7.02–6.85 (m, 3H, benzodioxin-H)
- δ 4.31 (s, 4H, OCH₂)
- δ 3.79 (s, 3H, OCH₃)
- δ 3.72–3.65 (m, 8H, morpholine-H).
¹³C NMR (176 MHz, DMSO-d₆):
- δ 158.4 (C=O), 156.1 (pyrimidine-C2), 152.3 (morpholine-C), 116.8–114.2 (benzodioxin-C).
HRMS : m/z 427.1789 [M+H]⁺ (calc. 427.1793).
Process Optimization Challenges
Morpholine Ring Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
